6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a methoxy group at the 6th position and a 4-methylpiperazine-1-carbonyl group at the 3rd position. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of the compound 6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one is the Inhibitor of Apoptosis Protein (IAP), particularly XIAP . IAPs are a group of proteins that suppress apoptosis by directly binding to caspase and suppressing its function .
Mode of Action
The compound binds to IAP, particularly XIAP, inhibiting its activity . This binding also induces protein degradation . The compound is a heterocyclic derivative that exhibits protein degradation induction activity .
Biochemical Pathways
The compound affects the ubiquitination of target proteins and proteasome degradation by E3 ligase . This process is referred to as Proteolysis Targeting Chimeras (PROTAC) or Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) . The compound’s action on these pathways leads to the reduction of disease-related proteins .
Result of Action
The compound’s action results in the degradation of long-lived proteins and damaged organelles . This indicates that it plays a role in cancer, both by protecting against and promoting cell death .
Preparation Methods
The synthesis of 6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-2H-chromen-2-one and 4-methylpiperazine.
Reaction Conditions: The reaction conditions often involve the use of suitable solvents, catalysts, and reagents to facilitate the formation of the desired product. Commonly used solvents include dichloromethane, ethanol, and acetonitrile.
Synthetic Route: The synthetic route may involve multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis to larger quantities, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. For example, nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced chromen-2-one derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in biological assays to study its effects on different cell lines and organisms.
Medicine: The compound is explored for its potential therapeutic applications, such as the development of new drugs for the treatment of diseases. It is studied for its pharmacological properties, including its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and products, such as pharmaceuticals, agrochemicals, and dyes. It is also investigated for its potential use in industrial processes, such as catalysis and material synthesis.
Comparison with Similar Compounds
6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 6-methoxy-2H-chromen-2-one, 3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one, and this compound derivatives share structural similarities with the compound.
Uniqueness: The presence of the methoxy group at the 6th position and the 4-methylpiperazine-1-carbonyl group at the 3rd position imparts unique chemical and biological properties to the compound. These structural features contribute to its specific interactions with molecular targets and its distinct biological activities.
Properties
IUPAC Name |
6-methoxy-3-(4-methylpiperazine-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-17-5-7-18(8-6-17)15(19)13-10-11-9-12(21-2)3-4-14(11)22-16(13)20/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAFKWCZNCUCSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338760 |
Source
|
Record name | F1018-0035 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-23-0 |
Source
|
Record name | F1018-0035 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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